N-{4-[5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S2/c1-2-32(29,30)26-15-10-8-14(9-11-15)18-13-19(21-16(23)5-3-6-17(21)24)27(25-18)22(28)20-7-4-12-31-20/h3-12,19,26H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGCTGKCHIJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{4-[5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a pyrazole moiety, and a thiophene carbonyl structure. Its chemical formula is C₁₈H₁₈ClF₁N₃O₂S, and it possesses significant molecular weight and complexity due to the presence of multiple functional groups.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is critical in folate biosynthesis. This inhibition can lead to antimicrobial effects.
- Anti-inflammatory Properties : Pyrazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Anticancer Activity : Compounds containing pyrazole and thiophene rings have been studied for their potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .
Biological Activity Data
A summary of the biological activities reported for similar compounds in the literature is presented in the following table:
Case Study 1: Antimicrobial Activity
In a study evaluating various pyrazole derivatives, including those similar to this compound, it was found that these compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was primarily through the inhibition of folate synthesis pathways .
Case Study 2: Anti-inflammatory Effects
Research conducted on pyrazole derivatives showed that certain compounds exhibited strong anti-inflammatory effects by inhibiting COX enzymes. The study reported an IC50 value of 57.24 μg/mL for one derivative, suggesting that modifications in the pyrazole structure can enhance anti-inflammatory properties .
Case Study 3: Anticancer Potential
A series of studies focused on pyrazole-based compounds demonstrated their potential as anticancer agents. One study reported that a related compound induced apoptosis in cancer cell lines with an IC50 value of less than 20 µM . The structural features contributing to this activity included the presence of electron-withdrawing groups, which enhance cytotoxicity.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Key pharmacological properties include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural components, particularly the pyrazole and thiophene moieties, are known to enhance biological activity.
- Antibacterial Effects : Research indicates that derivatives of sulfonamide compounds often display significant antibacterial properties. The incorporation of the chloro and fluorine substituents may enhance the efficacy against resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of N-{4-[5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide. The following table summarizes key findings from SAR studies:
Case Studies
Several studies have investigated the applications of similar compounds, providing insights into the potential uses of this compound:
- Anticancer Research : A study demonstrated that pyrazole derivatives exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of conventional chemotherapeutics. The incorporation of thiophene rings was found to enhance this effect due to increased interaction with cancer cell receptors .
- Antimicrobial Studies : In a recent investigation, sulfonamide derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features showed MIC values comparable to or lower than those of established antibiotics like ciprofloxacin .
- Toxicology Assessments : Toxicological evaluations have been conducted on related compounds, revealing acceptable safety profiles at therapeutic doses. This suggests that this compound may also possess favorable toxicity characteristics .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related 1,2,4-triazole derivatives (e.g., compounds [10–15] from ), which share sulfonyl and halogenated aryl motifs but differ in core heterocycles and substituents.
Table 1: Structural Comparison
| Feature | Target Compound | Similar 1,2,4-Triazole Derivatives (e.g., [10–15]) |
|---|---|---|
| Core Structure | 4,5-Dihydro-1H-pyrazole (partially saturated) | 1,2,4-Triazole (fully aromatic) |
| Aryl Substituent | 2-Chloro-6-fluorophenyl | 2,4-Difluorophenyl |
| Carbonyl Group | Thiophene-2-carbonyl | Phenyl/4-fluorophenyl ethanone |
| Sulfonamide Group | Ethane-1-sulfonamide | Phenylsulfonyl |
- Core Heterocycle: The pyrazoline’s partial saturation may enhance solubility or reduce metabolic instability compared to aromatic triazoles.
- Halogenated Aryl Groups : The 2-chloro-6-fluorophenyl group in the target compound creates a distinct steric and electronic profile vs. the 2,4-difluorophenyl in triazoles. The chloro substituent increases lipophilicity, while fluorine placement alters dipole moments .
- Carbonyl/Sulfonamide Groups: The thiophene-2-carbonyl group introduces sulfur-based π-interactions, whereas phenyl/fluoroaryl ethanones in triazoles prioritize hydrophobic interactions. Ethane sulfonamide may improve aqueous solubility compared to phenylsulfonyl .
Spectroscopic and Computational Analysis
Table 2: IR Spectral Data Comparison
| Compound Type | Key IR Bands | Reference |
|---|---|---|
| Target (Hypothetical) | SO₂NH (1350–1300 cm⁻¹), C=O (1680 cm⁻¹) | – |
| Triazole [7–9] | C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) |
- The absence of C=O bands in triazoles [7–9] confirms cyclization, whereas the target compound retains a carbonyl group from the thiophene-2-carbonyl moiety.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction parameters be optimized?
The synthesis involves multi-step routes, typically starting with the condensation of thiophene-2-carbonyl chloride with substituted pyrazoline precursors under reflux conditions (e.g., THF or DMF as solvents, 60–80°C, 12–24 hours). Key steps include:
- Cyclization of 4,5-dihydro-1H-pyrazole intermediates via hydrazine derivatives .
- Sulfonamide coupling using ethanesulfonamide in the presence of coupling agents like EDCI/HOBt . Optimization requires adjusting temperature, solvent polarity, and catalyst loading (e.g., triethylamine for acid scavenging) to improve yields (reported 45–65% in analogs) and purity .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- 1H/13C NMR : Assign signals for the pyrazole ring (δ 3.5–4.2 ppm for dihydro protons), thiophene (δ 7.1–7.4 ppm), and sulfonamide (-SO2NH-, δ 3.1–3.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z ~485.57 for C23H23N3O5S2) .
- X-ray crystallography : Resolve diastereomeric configurations of the 4,5-dihydropyrazole core using SHELXL for refinement (R-factor < 0.05) .
Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test against kinases (e.g., COX-2) or receptors (e.g., adenosine A2A) at 1–10 μM concentrations .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (IC50 values reported for analogs: 2–15 μM) .
Advanced Research Questions
Q. How can computational modeling predict target binding and guide SAR studies?
- Molecular docking (AutoDock/Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the pyrazole-thiophene scaffold as a hinge-binding motif .
- QSAR models : Correlate substituent effects (e.g., chloro vs. fluoro at C2-phenyl) with bioactivity using Hammett σ constants .
- MD simulations (GROMACS) : Assess stability of sulfonamide-protein hydrogen bonds over 100-ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and DMSO solvent effects .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of thiophene) causing false negatives .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
Q. How can synthetic yield and stereochemical purity be improved for scaled-up production?
- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) to isolate the active (R)-configured dihydropyrazole .
- Flow chemistry : Enhance reaction homogeneity and heat transfer for exothermic steps (e.g., cyclocondensation) .
- DoE (Design of Experiments) : Optimize molar ratios (e.g., hydrazine:carbonyl derivative = 1.2:1) and solvent mixtures (e.g., DCM:MeOH 9:1) via response surface modeling .
Q. What crystallographic challenges arise in resolving its 3D structure, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
